molecular formula C7H14ClF2NO B15296647 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride

Cat. No.: B15296647
M. Wt: 201.64 g/mol
InChI Key: BJGJDQSTCMHENK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a piperidine ring substituted with a difluoromethyl group and a methoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of piperidine derivatives using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the piperidine ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to biological receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated piperidine derivatives and fluorinated heterocycles. Examples include:

Uniqueness

What sets 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride apart from these similar compounds is its specific substitution pattern on the piperidine ring, which can confer unique chemical reactivity and biological activity. The presence of both the difluoromethyl and methoxy groups provides a distinct combination of electronic and steric effects, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

3-(difluoromethyl)-3-methoxypiperidine;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c1-11-7(6(8)9)3-2-4-10-5-7;/h6,10H,2-5H2,1H3;1H

InChI Key

BJGJDQSTCMHENK-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCNC1)C(F)F.Cl

Origin of Product

United States

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